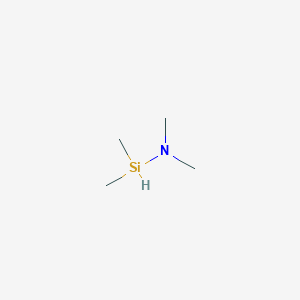

Dimethylsilyldimethylamine

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, are a cornerstone of contemporary chemistry. wikipedia.orgencyclopedia.pubchemicalbook.com Their unique properties, which distinguish them from their organic counterparts, have led to widespread use in a variety of commercial and industrial applications, including sealants, adhesives, coatings, and as adjuvants in agriculture. wikipedia.orgencyclopedia.pub The silicon-carbon bond is relatively strong, contributing to the thermal stability of many organosilicon compounds. libretexts.org Furthermore, the polarity of the Si-C bond and the high energy of the Si-O bond make silicon susceptible to nucleophilic attack, a key feature in their reactivity. wikipedia.org Many organosilicon compounds are noted for being volatile, stable in air, and highly soluble in organic solvents, which facilitates their handling and use as reagents in organic synthesis. rsc.org

Overview of Dimethylsilyldimethylamine's Role in Synthetic and Materials Science Contexts

This compound (B1588021) (DSDMA), a member of the organosilicon family, has garnered significant attention for its utility in both synthetic organic chemistry and materials science. Its dual functionality, possessing both a reactive silicon center and a basic dimethylamino group, makes it a valuable tool for chemists. In synthetic chemistry, it is widely employed as a silylating agent, a process that introduces a silyl (B83357) group to a molecule to protect sensitive functional groups or to enhance stability and reactivity. This capability has made it an important reagent in the development of new synthetic methodologies.

In the realm of materials science, DSDMA is a crucial intermediate in the synthesis of silicon-nitrogen-containing polymers and other advanced materials. Its ability to act as a silicon source and a nucleophile allows for the creation of organosilicon compounds with unique properties. A notable application is in the field of microelectronics, where it has been used as a silylating agent in photoresist processes for photolithography. acs.orgutexas.eduresearchgate.net Specifically, in top-surface imaging (TSI) systems, DSDMA is used to selectively introduce silicon into the top layer of a polymer film, creating an etch barrier for the fabrication of micro- and nanostructures. utexas.edudtic.milresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 22705-32-4 scbt.comechemi.com |

| Molecular Formula | C4H13NSi scbt.comechemi.com |

| Molecular Weight | 103.24 g/mol scbt.comechemi.com |

| Boiling Point | 67-68 °C gelest.com |

| Density | 0.726 g/cm³ echemi.comchemwhat.de |

| Flash Point | -13 °C echemi.comchemwhat.de |

| Appearance | Colorless liquid |

Structure

3D Structure

Properties

IUPAC Name |

N-dimethylsilyl-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NSi/c1-5(2)6(3)4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLUHXUFCCNNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22705-32-4 | |

| Record name | N,N,1,1-Tetramethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22705-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Advanced Synthetic Methodologies Involving Dimethylsilyldimethylamine

Preparation of Dimethylsilyldimethylamine (B1588021) for Research Applications

This compound, a versatile organosilicon compound, is primarily synthesized for research and industrial applications through the nucleophilic substitution reaction of a chlorodimethylsilane (B94632) derivative with dimethylamine (B145610). A prevalent and efficient laboratory-scale preparation involves the reaction of chlorodimethylsilane with dimethylamine. This reaction is typically conducted in an ether solvent, and a base such as triethylamine (B128534) is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. chemicalbook.com

The underlying mechanism involves the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic silicon center of chlorodimethylsilane. This results in the displacement of the chloride ion and the formation of the silicon-nitrogen bond, yielding this compound. The reaction generally proceeds under ambient to mild reflux conditions. Following the reaction, filtration is performed to remove the triethylamine hydrochloride salt, and the final product is purified by distillation. chemicalbook.com

Alternative synthetic strategies include the insertion of dimethylsilylene into the N-H bond of amines, although the chlorosilane-amine reaction remains a more common approach. The development of efficient synthetic routes for aminosilanes like this compound originated from the broader scientific interest in understanding silicon-nitrogen bonding and its applications in materials science.

Table 1: Common Synthesis Method for this compound

| Parameter | Details |

| Reactants | Chlorodimethylsilane, Dimethylamine |

| Solvent | Ether |

| Base | Triethylamine |

| Temperature | Ambient to mild reflux |

| Mechanism | Nucleophilic substitution |

| Byproduct | Triethylamine hydrochloride |

| Purification | Filtration and distillation |

Utilization of this compound as a Silylating Reagent in Organic Synthesis

This compound is widely employed as a silylating agent in organic synthesis. Silylation is a chemical process that introduces a silyl (B83357) group, in this case, a dimethylsilyl group (-SiH(CH₃)₂), into a molecule. This modification is often used to protect reactive functional groups, such as alcohols and amines, enhancing their stability or altering their reactivity during subsequent synthetic steps. fishersci.ca

The compound's utility as a silylating agent is demonstrated in the modification of hydroxyl groups in alcohols. This reaction converts the alcohols into their corresponding silyl ethers, which typically exhibit increased volatility and thermal stability. This property is particularly useful in analytical techniques like gas chromatography, where derivatization to more volatile forms is often necessary. fishersci.ca The efficiency of this compound as a silylating agent has been optimized for high yields in various applications.

Gas-Phase Silylation Techniques Employing this compound

Gas-phase silylation using this compound is a critical technique, particularly in the microelectronics industry for photolithography processes. acs.orgutexas.edu In these top-surface imaging (TSI) systems, a controlled vapor of the silylating agent diffuses into the surface layer of a polymer resist film. utexas.edu The silylation reaction typically occurs at polar, protic sites within the polymer, such as the hydroxyl groups of poly(p-hydroxystyrene). utexas.edu

This selective silylation alters the properties of the exposed or unexposed regions of the resist. For instance, in a positive-tone process, the silylation of a polyvinylphenol resist renders the silylated areas resistant to oxygen plasma etching. acs.org This allows for the pattern transfer into the underlying substrate. acs.org20.210.105 The smaller molecular size of this compound can allow for faster diffusion into the resist film compared to bulkier agents. The process conditions, such as temperature and pressure, are carefully controlled to manage the diffusion and reaction rates. utexas.edu For example, a typical silylation process might be carried out at 90°C with a pressure of 30 Torr. utexas.edu

Liquid-Phase Silylation Methodologies with this compound

Liquid-phase silylation with this compound is also utilized, offering an alternative to gas-phase techniques. In this method, the substrate is treated with a solution containing the silylating agent. acs.orgspiedigitallibrary.org This approach has been compared with vapor-phase methods in applications such as the modification of polymer films for chemically amplified resists. acs.org

One significant advantage noted in specific applications is the potential for achieving a higher silicon concentration in the silylated region compared to conventional vapor-phase silylation. spiedigitallibrary.org For example, in ArF excimer laser lithography, liquid-phase silylation with a related difunctional reagent, bis(dimethylamino)methylsilane (B(DMA)MS), resulted in a silicon concentration that was twice as high as that achieved with vapor-phase silylation using this compound. spiedigitallibrary.org While not a direct application of this compound, this highlights a key difference and consideration between the two phases of silylation.

Comparative Analysis with Other Silylating Agents in Synthetic Protocols

The effectiveness of this compound as a silylating agent can be understood by comparing it with other common reagents used in synthetic protocols.

Table 2: Comparison of Silylating Agents

| Silylating Agent | Formula | Key Features & Differences |

| This compound (DMSDMA) | (CH₃)₂SiH-N(CH₃)₂ | Contains a reactive Si-H bond; smaller size allows for faster diffusion in gas-phase processes; deposits silicon-containing films via decomposition in CVD/ALD. |

| Hexamethyldisilazane (HMDS) | [(CH₃)₃Si]₂NH | Contains a central NH group bonded to two trimethylsilyl (B98337) groups; widely used to make surfaces hydrophobic by replacing hydroxyl groups with trimethylsilyl groups; higher thermal stability due to bulkier substituents. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | A very powerful silylating agent; its nucleophilic properties are generally superior to those of many aminosilanes. nih.gov |

| N-(trimethylsilyl)dimethylamine (TMSDMA) | (CH₃)₃Si-N(CH₃)₂ | Structurally similar to DMSDMA but with a trimethylsilyl group instead of a dimethylsilyl group; used for surface passivation in ALD. nih.gov |

In comparison to Hexamethyldisilazane (HMDS), this compound has a different reactivity profile. While HMDS is primarily used to hydrophobize surfaces by attaching trimethylsilyl groups, this compound is often used in deposition processes where the molecule decomposes to form silicon-containing films. The smaller size of this compound can be advantageous for faster diffusion in gas-phase applications.

Compared to highly reactive silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), aminosilanes such as this compound may exhibit slightly lower nucleophilic strength. nih.gov However, the choice of silylating agent depends on the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and the properties of the byproducts. For instance, the byproduct of silylation with this compound is the volatile dimethylamine, which is easily removed from the reaction mixture. utexas.edu

Role of this compound as a Precursor in Advanced Material Synthesis

This compound serves as a crucial precursor in the synthesis of advanced materials, particularly in the field of organosilicon chemistry. Its dual functionality, possessing both a reactive silicon center and a nitrogen-containing group, makes it a valuable building block for creating complex silicon-containing polymers and materials with unique properties. These materials find applications in various high-technology fields. The compound's ability to act as a silicon source is fundamental to its role in these synthetic processes.

The industrial relevance of this compound is underscored by its production in significant quantities, indicating a steady demand for its use in specialized applications. It is a key intermediate in organosilicon synthesis, enabling the formation of materials that may not be achievable through more conventional synthetic routes.

Integration into Thin Film Deposition Processes

A primary application of this compound as a material precursor is in thin film deposition processes, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Thin films are layers of material ranging from nanometers to micrometers in thickness that are deposited onto a substrate to alter its properties. korvustech.com In these processes, precursor chemicals are introduced into a reaction chamber where they react or decompose on a substrate surface to form the desired film. alicat.comuni-due.de

This compound is used as a precursor in the semiconductor industry for forming silicon-containing films. For instance, it has been used to form manganese-containing films through CVD or ALD, where its role is critical for surface functionalization and thin-film growth in advanced electronic devices. The compound's volatility and reactivity are key characteristics that make it suitable for these deposition techniques. It can also be used to enhance the properties of polymer films, such as poly(4-hydroxystyrene), through a silylation decoration technique, which is important for applications in high-temperature environments. In some photolithography processes, it is used in a vapor phase silylation step to impart etch resistance to a photoresist, allowing for the creation of fine patterns on a substrate. researchgate.net

Contribution to Composite Material Fabrication (e.g., Ceria-Coated Aerogels)

This compound plays a role in the fabrication of advanced composite materials, such as ceria-coated aerogels, primarily through its function as a surface modification and silylating agent. The synthesis of such composites often involves a multi-step process where a silica (B1680970) aerogel's surface is functionalized to facilitate the uniform deposition of a secondary material like ceria.

The general methodology for producing polymer-reinforced or coated silica aerogels can involve either a post-gelation washing method or a one-pot synthesis. researchgate.net In the one-pot method, a modifying agent is added to the silica sol before gelation. researchgate.net For coated materials, surface functionalization is key. Aminosilanes, for instance, can be used to modify the surface of nanoparticles prior to applying a silica coating. researchgate.net This is achieved by introducing amino functional groups to the surface, which can then interact with subsequent coatings. researchgate.net

In the context of ceria-coated aerogels, while direct literature detailing the use of this compound is not prevalent, its role can be inferred from the established use of aminosilanes in similar applications. The process generally follows these steps:

Synthesis of Silica Aerogel: A silica aerogel is first prepared using a sol-gel process, followed by a drying technique like supercritical drying to preserve its porous structure. researchgate.net

Surface Functionalization: The silica aerogel surface, which is rich in hydroxyl (-OH) groups, is treated with a silylating agent like this compound. The dimethylamino group of the molecule can react with the surface hydroxyls, creating a covalent bond and modifying the surface properties. This step is crucial for preparing the aerogel for the subsequent coating.

Ceria Coating: The functionalized aerogel is then subjected to a process to deposit ceria (CeO₂) nanoparticles onto its surface. This can be achieved through methods like controlled chemical precipitation from a cerium salt precursor. iaea.org The modified surface ensures better adhesion and more uniform distribution of the ceria nanoparticles.

The properties of the final ceria-coated aerogel are influenced by various reaction parameters during the coating process, as detailed in the table below.

| Parameter | Effect on Ceria Coating |

| Reaction Temperature | Influences the crystallinity and size of the deposited ceria nanoparticles. iaea.org |

| pH | Affects the rate of precipitation and the morphology of the ceria coating. iaea.org |

| Precursor Concentration | Determines the thickness and density of the ceria layer on the aerogel. iaea.org |

The resulting composite material combines the high surface area and low density of the silica aerogel with the catalytic or other functional properties of ceria. nih.govresearchgate.net

Development of Novel Organosilicon Architectures

This compound is a key reagent in the development of novel organosilicon architectures, particularly in the field of microlithography for the fabrication of microelectronics. Its application in top-surface imaging (TSI) processes allows for the creation of finely patterned resist films with high-resolution features. researchgate.netspiedigitallibrary.org

TSI is a technique used to overcome the resolution limits of conventional photolithography. Instead of patterning the entire thickness of the photoresist, only the top layer is modified, and this pattern is then transferred through the rest of the layer using an etching process. This compound is used as a vapor-phase silylating agent in this process. researchgate.netdtic.mil

The process can be summarized as follows:

Exposure: A photoresist layer, often a polymer like poly(t-BOC-hydroxystyrene), is exposed to a pattern of light. spiedigitallibrary.org This exposure induces a chemical change in the exposed areas, making them reactive to the silylating agent.

Silylation: The resist is placed in a vapor of this compound. dtic.mil The this compound molecules diffuse into the resist and react with the photochemically activated sites, incorporating silicon atoms into the polymer structure in the exposed regions. spiedigitallibrary.org This silylation process significantly alters the chemical properties of the polymer in the patterned areas.

Etching: The patterned resist is then exposed to an oxygen plasma. The areas containing silicon are converted to silicon dioxide (SiO₂), which is highly resistant to the oxygen plasma. spiedigitallibrary.org The unsilylated, organic portions of the resist are etched away, leaving a negative-tone pattern of the original mask.

The use of this compound in this process offers several advantages. It is an effective silylating agent that rapidly delivers silicon into the resist film. researchgate.net The change in thickness of the resist film due to silylation is minimal when using this compound, which helps in maintaining the dimensional accuracy of the fabricated patterns. spiedigitallibrary.org

In some applications, this compound is used in conjunction with other organosilicon compounds to further refine the properties of the resulting architecture. For instance, it can be mixed with bis(dimethylamino)methylsilane, which acts as a cross-linker to prevent the resist from flowing during the silylation process, thereby improving the stability of the patterned features. researchgate.net

The table below outlines the role of different components in a mixed-agent silylation process for creating advanced organosilicon architectures.

| Compound | Role in Silylation Process |

| This compound (DMSDMA) | Primary silylating agent; provides rapid silicon incorporation. researchgate.net |

| bis(dimethylamino)methylsilane (B(DMA)MS) | Cross-linking agent; enhances the structural integrity of the silylated resist. researchgate.net |

Through such advanced synthetic methodologies, this compound contributes to the fabrication of complex, high-resolution organosilicon architectures that are essential for modern electronic devices.

Chemical Reactivity and Mechanistic Investigations of Dimethylsilyldimethylamine Involved Reactions

Silylation Reaction Mechanisms Catalyzed by or Involving Dimethylsilyldimethylamine (B1588021)

Silylation, the introduction of a silyl (B83357) group into a molecule, is a cornerstone of organic synthesis and materials science, often used to protect sensitive functional groups or to enhance the volatility and thermal stability of compounds. sigmaaldrich.com The mechanism of silylation reactions involving aminosilanes like DMSDMA is typically a nucleophilic attack on the silicon atom. sigmaaldrich.com These reactions can proceed through various pathways, often influenced by the presence of catalysts. unishivaji.ac.in

The rate and efficiency of silylation reactions using silylamines can be significantly enhanced by acid catalysis. unishivaji.ac.in The general mechanism for acid-catalyzed silylation involves the protonation of the silylating agent by the acid catalyst. unishivaji.ac.in In the case of DMSDMA, the nitrogen atom of the dimethylamino group is protonated. This protonation weakens the silicon-nitrogen bond by increasing the leaving group's stability (as dimethylamine (B145610), a weak base). unishivaji.ac.in

The protonated silylating agent is then more susceptible to nucleophilic attack by a substrate, such as an alcohol or a silanol (B1196071). The reaction generally proceeds via a bimolecular nucleophilic substitution mechanism (SN2-Si). unishivaji.ac.in The transition state involves a trigonal bipyramidal geometry around the silicon atom. unishivaji.ac.in The role of acid diffusion can be a critical factor in applications like chemically amplified resists used in microlithography. acs.org

General Steps in Acid-Catalyzed Silylation:

Protonation: The acid catalyst protonates the nitrogen atom of this compound.

Nucleophilic Attack: The substrate (e.g., an alcohol) attacks the electrophilic silicon atom.

Leaving Group Departure: The protonated dimethylamino group departs as dimethylamine, a neutral molecule.

Deprotonation: A base (which can be another substrate molecule or the solvent) removes the proton from the newly formed silylated species to yield the final product.

The effectiveness of various acids as catalysts can vary, and they are chosen based on the specific reaction conditions and substrate sensitivity. sigmaaldrich.com

Kinetic studies of silylation reactions provide insight into reaction rates and the factors that influence them. The kinetics of silylation involving DMSDMA are influenced by several factors, including steric hindrance, reaction temperature, and the nature of the substrate and solvent. acs.orgspiedigitallibrary.org

In applications such as top-surface imaging for semiconductor manufacturing, the diffusion rate of the silylating agent, like DMSDMA, into a polymer film is a key kinetic parameter. utexas.edu For instance, studies have shown that the diffusion rate of DMSDMA is significantly lower in cross-linked polymer materials compared to un-cross-linked regions, a phenomenon that forms the basis for selective silylation and pattern generation. utexas.edu The reaction kinetics in such systems are often described by reaction-diffusion models. acs.org In some resist systems, the initial acid-base reaction can be significantly faster than subsequent deprotection or cross-linking reactions, which is a crucial aspect for achieving high resist contrast. spiedigitallibrary.org

The steric hindrance of the silylating agent itself plays a significant role in the kinetics of the silylation reaction. spiedigitallibrary.org While DMSDMA is a relatively small molecule, bulkier substituents on either the silicon atom or the nitrogen atom can retard the reaction rate.

| Thermodynamic Parameter | Value/Observation | Context | Source |

| Activation Energy | 22.1 kcal/mol | Silylation of an alcohol with DMSDMA | researchgate.net |

| Product Stability | O-silylated enol form favored | General silylation of keto-enol systems | researchgate.net |

| Driving Force | Formation of stable Si-O bonds | General silylation of hydroxyl groups | researchgate.net |

Interaction of this compound with Diverse Functional Groups

DMSDMA's reactivity is most prominently displayed in its interactions with protic functional groups, particularly hydroxyl and silanol groups.

This compound is an effective reagent for the silylation of alcohols, converting them into their corresponding dimethylsilyl ethers. This transformation is valuable as it can protect the alcohol functionality during other synthetic steps or increase the volatility and thermal stability of the molecule for analytical purposes like gas chromatography. sigmaaldrich.com

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of DMSDMA, with the concurrent or subsequent departure of the dimethylamine leaving group. geeksforgeeks.org The reaction can be performed under various conditions, sometimes accelerated by catalysts. The general reaction is as follows:

R-OH + (CH₃)₂SiH-N(CH₃)₂ → R-O-SiH(CH₃)₂ + HN(CH₃)₂

This reaction is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols, although reaction rates may vary due to steric effects. geeksforgeeks.org For instance, a similar reagent, N,N-diethylaminodimethylsilane, has been shown to be effective in converting alcohols to hydrodimethylsilyl ethers. 103.213.246

DMSDMA readily reacts with hydroxyl (-OH) groups in a variety of contexts, not just in simple alcohols. A notable example is its reaction with phenolic hydroxyl groups, such as those in poly(p-hydroxystyrene), a polymer used in photoresist formulations for microlithography. utexas.edu In this process, the vapor of DMSDMA diffuses into the polymer film and reacts with the polar hydroxyl sites. utexas.edu

Similarly, DMSDMA interacts with silanol (Si-OH) groups present on the surface of silica (B1680970) and other silicon-based materials. justia.comcore.ac.uk Silanols are known to be acidic and can readily react with silylating agents. core.ac.uknih.gov This surface modification is crucial for applications ranging from chromatography, where it deactivates active sites, to materials science, where it alters surface properties like hydrophobicity. The reaction with silanol groups proceeds via a similar mechanism to the silylation of alcohols, resulting in the formation of a stable Si-O-Si linkage and the release of dimethylamine.

Diffusion Phenomena in this compound-Based Processes

The diffusion of chemical species is a critical factor in many processes involving this compound (DMSDMA), particularly in the context of material science and microfabrication where it is used as a silylating agent. The interaction between DMSDMA and polymeric substrates often involves complex diffusion mechanisms that deviate from simple classical models. These diffusion phenomena are broadly categorized into Fickian (Case I) and non-Fickian (including Case II and anomalous) diffusion, each characterized by the relative rates of penetrant diffusion and polymer relaxation. psu.edunih.gov

Fickian diffusion, also known as Case I, is characterized by the rate of diffusion being significantly slower than the rate of polymer segmental relaxation. psu.edu In this regime, the system remains in a state of mechanical equilibrium, and the diffusion process is primarily driven by the concentration gradient, as described by Fick's laws. psu.edu The amount of penetrant absorbed by the polymer, Mt, is proportional to the square root of time (t1/2). psu.edu

In the context of DMSDMA-based processes, Fickian diffusion is more likely to be observed under conditions where the polymer is above its glass transition temperature (Tg) or when the concentration of the diffusing species is low. For instance, the diffusion of water in polyamide 6.6 has been shown to exhibit Fickian behavior, with the diffusion coefficient being dependent on water activity, especially above the Tg. researchgate.net While not directly involving DMSDMA, this illustrates the principles of Fickian diffusion in polymers. In some silylation processes, a Fickian diffusion profile is considered less desirable as it may result in lower silylation contrast compared to other diffusion mechanisms. 20.210.105

Table 1: Characteristics of Fickian Diffusion

| Characteristic | Description | Governing Equation |

|---|---|---|

| Rate-Determining Step | Diffusion of the penetrant | J = -D (∂c/∂x) |

| Polymer State | Rubbery (above Tg) or low penetrant concentration | - |

| Mass Uptake | Proportional to the square root of time | Mt ∝ t1/2 |

| Concentration Profile | Smooth, continuous gradient | - |

This table provides a summary of the key characteristics of Fickian diffusion. Data sourced from multiple studies. psu.edu

In contrast to Fickian diffusion, Case II diffusion occurs when the rate of penetrant diffusion is much faster than the rate of polymer relaxation. psu.edudtic.mil This type of diffusion is typically observed in glassy polymers below their Tg when exposed to solvents or swelling agents like DMSDMA. psu.edu A defining feature of Case II diffusion is the presence of a sharp, advancing front that separates the swollen, rubbery region of the polymer from the unpenetrated, glassy core. psu.eduinrae.fr The mass uptake in Case II diffusion is directly proportional to time (t), rather than its square root. inrae.fr

The silylation of photoresist films, a common application for DMSDMA, is often modeled as a non-Fickian, Case II diffusion process. pomona.edu In these systems, DMSDMA vapor diffuses into a polymer resin, such as poly(4-hydroxystyrene) (PHOST), and reacts with the hydroxyl groups. pomona.edu This process is restricted in exposed regions of the resist where cross-linking has occurred, as the polymer relaxation necessary for DMSDMA diffusion is limited. pomona.edu The result is a selective silylation of the unexposed areas, creating a silicon-containing layer that acts as an etch barrier in subsequent processing steps. pomona.edu The non-Fickian nature of this diffusion, specifically Case II, has been shown to provide higher silylation contrast, which is beneficial for creating well-defined patterns in microlithography. 20.210.105

Table 2: Comparison of Diffusion Models in Polymer Systems

| Diffusion Model | Relationship between Diffusion Rate (Rdiff) and Polymer Relaxation Rate (Rrelax) | Mass Uptake (Mt) Time Dependence | Key Feature |

|---|---|---|---|

| Fickian (Case I) | Rdiff << Rrelax | Mt ∝ t1/2 | Concentration gradient driven |

| Case II | Rdiff >> Rrelax | Mt ∝ t | Sharp advancing front |

| Anomalous | Rdiff ≈ Rrelax | Mt ∝ tn (0.5 < n < 1) | Intermediate behavior |

This table summarizes the key differences between Fickian, Case II, and anomalous diffusion in polymers. Data compiled from various sources. psu.edunih.gov

One notable example is the use of a mixture of DMSDMA and bis(dimethylamino)methylsilane (B(DMA)MS) as a silylating agent. researchgate.net In this system, DMSDMA acts as an effective silylating agent that rapidly provides silicon to the resist film. researchgate.net The addition of B(DMA)MS serves a dual purpose: it acts as a cross-linker to prevent resist flow that can occur due to a drop in the glass transition temperature during silylation, and it can also influence the diffusion kinetics of the primary silylating agent. researchgate.net

While specific quantitative data on the influence of diffusion promoters on DMSDMA reactivity is proprietary and often found within patent literature, the general principle is that these additives can modify the polymer matrix or the transport properties of the silylating agent itself. For instance, a promoter might act as a plasticizer, increasing the free volume of the polymer and thereby facilitating the diffusion of DMSDMA. This can lead to a transition from a less desirable diffusion regime to one that offers better process control and outcomes, such as enhanced silylation depth and uniformity.

Applications of Dimethylsilyldimethylamine in Semiconductor and Polymer Technologies

Dimethylsilyldimethylamine (B1588021) in Advanced Lithographic Processes

In the relentless pursuit of smaller and more powerful electronic devices, lithographic techniques have evolved to print increasingly fine patterns on semiconductor wafers. This compound plays a key role in a surface-imaging approach designed to overcome the physical limitations of conventional lithography.

Top Surface Imaging (TSI) is an advanced lithographic strategy that confines the imaging process to the uppermost layer of the photoresist. researchgate.net This is particularly advantageous for lithography techniques that use shorter wavelengths of light, which may be strongly absorbed by the resist material, or where a shallow depth of focus is a concern. acs.orgutexas.edu In a typical TSI process, a photoresist is exposed to a pattern of light, which induces a chemical change in the exposed areas. utexas.edu Subsequently, the wafer is placed in a chamber and exposed to the vapor of a silylating agent, such as this compound. utexas.eduscribd.com

The DMSDMA vapor selectively diffuses into and reacts with the photoresist, typically in the regions that have been chemically altered by the light exposure. utexas.eduutexas.edu This reaction incorporates silicon atoms into the resist's polymer structure, forming a silicon-rich top layer only in the patterned areas. utexas.edu This thin, silylated layer then functions as a highly resistant mask for the subsequent dry-etching step, which transfers the pattern through the full thickness of the resist. researchgate.net

The fundamental reaction in many TSI systems involves the silylation of a phenolic polymer, such as poly(p-hydroxystyrene), with DMSDMA. utexas.eduutexas.edu The silylating agent reacts with the hydroxyl (-OH) groups on the polymer to form a silyl (B83357) ether, incorporating a dimethylsilyl group into the polymer backbone and releasing dimethylamine (B145610) as a byproduct. utexas.edu

The advent of 193 nm deep ultraviolet (DUV) lithography was a significant step in producing sub-0.25-micron features. spiedigitallibrary.org However, the high optical opacity of traditional phenolic resins at this wavelength necessitated new resist strategies. acs.org TSI, using a polyvinylphenol resist and this compound as the silylating agent, emerged as a viable solution. acs.orgspiedigitallibrary.org Researchers optimized a positive-tone silylation process where DMSDMA was used to treat samples at temperatures around 90°C. scribd.com This approach, coupled with a 193 nm exposure system, demonstrated the ability to resolve features such as 0.15-μm gratings and isolated lines. acs.orgspiedigitallibrary.org The process showed large exposure and defocus latitudes, which are critical for manufacturing robustness. acs.orgspiedigitallibrary.org Despite promising high-resolution results, TSI systems for 193 nm lithography have faced challenges, most notably with line edge roughness (LER) in the final patterns, which has limited their widespread adoption. utexas.edu

Table 1: Performance of an Optimized 193 nm TSI Process with this compound

| Parameter | Finding | Source(s) |

| Silylating Agent | This compound (DMSDMA) | acs.org, spiedigitallibrary.org |

| Resist Type | Polyvinylphenol | acs.org, spiedigitallibrary.org |

| Exposure Wavelength | 193 nm | acs.org, spiedigitallibrary.org |

| Resolution Achieved | 0.15-μm gratings and isolated lines | acs.org, spiedigitallibrary.org |

| Linearity | Gratings down to 0.175 μm | acs.org, spiedigitallibrary.org |

| Process Latitude | Large exposure and defocus latitudes | acs.org, spiedigitallibrary.org |

Extreme Ultraviolet (EUV) lithography, which uses an ultrashort wavelength of 13.5 nm, is the leading technology for manufacturing the most advanced semiconductor nodes. wikipedia.orgmedium.com The strong absorption of EUV radiation by virtually all organic materials makes thin-layer imaging processes a necessity. researchgate.netresearchgate.net TSI is one such process that has been extensively investigated for EUV applications. researchgate.netresearchgate.net

The principle remains the same: a thin, silicon-containing mask is formed at the resist surface via silylation, which is then used to transfer the pattern. researchgate.net While the TSI approach held great promise for EUV lithography, research has also explored other silylating agents to optimize performance. researchgate.netutexas.edu For instance, studies have compared monosilanes to disilanes, with the latter offering a greater silicon content and potentially higher etch selectivity, which is crucial for defining smaller features with better fidelity. researchgate.net Though TSI with agents like DMSDMA established a foundational process, the drive for improved performance, particularly in minimizing line edge roughness and enhancing etch resistance, has led to the investigation of alternative silylating compounds for state-of-the-art EUV applications. researchgate.netutexas.edu

During the TSI process, the incorporation of the silylating agent into the polymer matrix causes a physical expansion, or "swell," of the resist film. spiedigitallibrary.orgpomona.edu This volume expansion must be carefully characterized and controlled, as it can affect the critical dimensions (CD) of the final printed features. researchgate.net The silylation process involves both the diffusion of the DMSDMA into the resist and the chemical reaction with the polymer. pomona.edu

The net change in resist thickness is a result of two competing effects: film shrinkage caused by the loss of volatile products during the initial exposure and bake steps, and the swelling caused by the mass and volume added during silylation. spiedigitallibrary.org When this compound is used, the net change in thickness can be small, as the shrinkage and swelling effects can partially offset each other. spiedigitallibrary.org However, the depth of silylation and the degree of swelling can be dependent on the size of the features being patterned, which presents a challenge for process control. pomona.edu20.210.105 To mitigate this, bilayer silylation processes have been developed to achieve a more uniform, rectangular silylation profile that is independent of pattern size. 20.210.105 Additionally, post-silylation baking at elevated temperatures (e.g., 160°C) can be employed to control the CD bias generated by the volume expansion. researchgate.net A mixture of DMSDMA with a cross-linking agent like bis(dimethylamino)methylsilane has also been used to prevent resist flow caused by a drop in the glass transition temperature during the silylation step. researchgate.netspie.org

The efficacy of the TSI process hinges on achieving high chemical contrast between the silylated and unsilylated regions of the resist. researchgate.netutexas.edu This contrast is established when the DMSDMA selectively reacts with the polymer in the desired areas—for a positive-tone process, this occurs in the light-exposed regions where deprotection has created reactive sites like hydroxyl groups. utexas.edu The unexposed, protected regions remain largely unreactive to the silylating agent. utexas.edu

This selective incorporation of silicon creates a latent image that is defined by the difference in elemental composition. The quality of this latent image, or silylation mask, directly impacts the fidelity of the final pattern. researchgate.net A well-defined mask with a high silicon content and sharp edges leads to successful pattern transfer, while a shallow mask with thin edges can erode during the subsequent etch step, resulting in sloped sidewalls and a loss of dimensional control. researchgate.net After silylation, the pattern is transferred through the bulk of the organic resist using a dry development process, typically an oxygen-based reactive ion etch. 20.210.105ethw.org

Reactive Ion Etching (RIE) is the crucial final step that develops the latent silylated image into a three-dimensional resist structure. utexas.edumicrochemicals.com RIE is a dry etching technique that uses a combination of chemical and physical erosion to remove material. tantec.commks.com In the context of TSI, an oxygen (O₂) plasma is typically used. utexas.edu20.210.105

When the silylated wafer is introduced into the O₂ plasma, the regions containing silicon react with the oxygen to form a thin, durable layer of silicon dioxide (SiO₂). utexas.edu This in-situ-formed SiO₂ layer acts as a highly effective etch barrier, protecting the underlying resist from the plasma. utexas.edu In contrast, the unsilylated regions of the resist, which are purely organic, are rapidly etched away by the reactive oxygen species, exposing the substrate underneath. utexas.edu The anisotropic nature of the RIE process, where ions are accelerated perpendicularly towards the substrate, ensures that the etching is highly directional, producing vertical sidewalls and accurately transferring the pattern from the thin silylated mask into the thick resist layer. tantec.commks.com This synergy between selective gas-phase silylation with DMSDMA and anisotropic oxygen RIE allows for the creation of high-aspect-ratio features that would be difficult to achieve with conventional wet development processes. utexas.eduethw.org

Top Surface Imaging (TSI) Resist Systems Utilizing this compound

Surface Modification of Polymeric Materials Using this compound

The surface modification of polymers using DMSDMA primarily involves a process known as silylation. In this process, DMSDMA is introduced to a polymer film, typically in the vapor phase. The DMSDMA molecules diffuse into the near-surface region of the polymer and react with specific functional groups present on the polymer chains, such as hydroxyl (-OH) groups. This reaction results in the incorporation of silicon-containing moieties into the polymer matrix, altering the surface chemistry and properties of the material.

This technique is a cornerstone of top-surface imaging (TSI) in photolithography, a process used to create the intricate patterns of integrated circuits. In TSI, only the top layer of a photoresist (a light-sensitive polymer film) is patterned. The subsequent silylation with a silicon-containing agent like DMSDMA selectively modifies either the exposed or unexposed areas of the resist. This selective silicon incorporation creates a durable mask for the subsequent pattern transfer step.

The incorporation of silicon into polymer films via silylation with this compound is a well-documented process, particularly for photoresists used in lithography. A common polymer used in this application is poly(p-hydroxystyrene) (PHOST) or its derivatives like polyvinylphenol. psu.edu The silylation reaction involves the vapor of DMSDMA reacting with the phenolic hydroxyl groups of the polymer. aip.org This reaction is often facilitated by a post-exposure bake, which provides the thermal energy needed for the diffusion and reaction to occur.

The result is the formation of a silylated polymer where the hydrogen of the hydroxyl group is replaced by a dimethylsilyl group (-SiH(CH₃)₂). psu.edu This process effectively transforms the near-surface of the polymer into a silicon-rich layer. The extent and depth of silicon incorporation can be controlled by various process parameters, including the temperature, time, and pressure of the silylation step, as well as the properties of the polymer itself. psu.edu

Research has shown that DMSDMA is an effective silylating agent that can rapidly introduce silicon into a resist film. psu.edu However, the incorporation of the dimethylsilyl group can lower the glass transition temperature (Tg) of the polymer, potentially leading to resist flow and pattern deformation. To counteract this, DMSDMA is sometimes used in a mixture with other silylating agents, such as bis(dimethylamino)methylsilane (B(DMA)MS), which can act as a cross-linker to enhance the thermal stability of the silylated resist. psu.edu

The efficiency of silicon incorporation can be compared between different silylating agents. For instance, studies have shown that difunctional silylating reagents like B(DMA)MS can lead to a significantly higher silicon concentration in the silylated region compared to monofunctional agents like DMSDMA. scribd.com

Table 1: Comparison of Silylating Agents for Silicon Incorporation in Photoresist Films

| Silylating Agent | Type | Key Characteristics | Resulting Silicon Concentration | Reference |

| This compound (DMSDMA) | Monofunctional | Rapid silicon incorporation, can lower polymer Tg. | Standard | psu.eduscribd.com |

| Bis(dimethylamino)methylsilane (B(DMA)MS) | Difunctional | Acts as a cross-linker, enhances thermal stability. | Higher (up to 2x that of DMSDMA) | psu.eduscribd.com |

A primary motivation for incorporating silicon into polymer films is to enhance their resistance to plasma etching, particularly in oxygen-based plasmas which are commonly used for pattern transfer in microfabrication. After the selective silylation of the polymer surface with this compound, the wafer is subjected to an oxygen reactive ion etching (RIE) process. aip.org

In the oxygen plasma, the silicon-containing regions of the polymer are oxidized to form a thin, durable layer of silicon dioxide (SiO₂). aip.org This in-situ formed SiO₂ layer acts as an effective etch barrier, protecting the underlying polymer from being removed by the plasma. aip.org Conversely, the regions of the polymer that were not silylated are readily etched away by the oxygen plasma, which oxidizes the organic material to volatile products like carbon dioxide and water. aip.org This differential etching process allows for the high-fidelity transfer of the patterned image from the thin silylated layer through the entire thickness of the resist film, resulting in high-aspect-ratio features.

The effectiveness of this etch barrier is quantified by the etch selectivity, which is the ratio of the etch rate of the unsilylated polymer to the etch rate of the silylated polymer. A high etch selectivity is crucial for achieving accurate pattern transfer with minimal loss of critical dimensions. Research has shown that the selectivity of a silylated layer can be very high, though it is dependent on the plasma etch conditions. For instance, the selectivity of a silylated resist layer over the unsilylated photoresist can degrade as the RF power of the plasma etcher is increased. psu.edu

Table 2: Etch Rate and Selectivity of Silylated Photoresist in Oxygen Plasma

| RF Power (W) | Unsilylated Photoresist Etch Rate (nm/min) | Silylated Layer Etch Rate (nm/min) | Etch Selectivity (Unsilylated:Silylated) | Reference |

| 25 | 880 | ~1.98 | ~445:1 | psu.edu |

| 50 | 920 | ~10.2 | ~90:1 | psu.edu |

| 100 | 950 | ~67.9 | ~14:1 | psu.edu |

Data derived from studies on silylated resists in an ECR oxygen plasma. The exact silylating agent was part of a positive tone 193 nm silylated resist system, with DMSDMA being a common agent in such systems.

The formation of a stable and uniform silicon oxide layer is critical for the success of the top-surface imaging process. The properties of this layer, such as its thickness and density, are influenced by the initial silicon concentration in the polymer film and the parameters of the oxygen plasma etch. dcu.ieresearchgate.net

Spectroscopic and Structural Elucidation of Dimethylsilyldimethylamine and Its Reaction Products

Correlation of Spectroscopic Data with Molecular Structure

The structural elucidation of dimethylsilyldimethylamine (B1588021) is accomplished by integrating the data obtained from the various spectroscopic techniques. epequip.comchemguide.co.uk Each method provides a piece of the puzzle, and together they create a detailed picture of the molecular structure.

In ¹H NMR spectroscopy, the chemical shift of a proton is determined by its local electronic environment. docbrown.info For this compound, the protons of the methyl groups attached to the silicon atom are expected to be shielded and appear at a high field (low ppm value), while the protons of the methyl groups on the more electronegative nitrogen atom would be deshielded and appear at a lower field (higher ppm value). The Si-H proton is also expected to have a characteristic chemical shift.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of neighboring protons. A key feature in the ¹H NMR spectrum of this compound would be the multiplicity of the Si-H proton signal. It is expected to be split into a septet by the six equivalent protons of the two adjacent Si-CH₃ groups (according to the n+1 rule, where n=6). Further, smaller couplings might be observed with the protons of the N-CH₃ groups. Similarly, the Si-CH₃ proton signal would be a doublet due to coupling with the single Si-H proton.

Assignment of Characteristic Absorption Bands

Key Infrared Absorption Bands:

N-H Vibrations: Although this compound is a tertiary amine and lacks an N-H bond, its precursor, dimethylamine (B145610), exhibits a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The absence of this band in the product spectrum is a key indicator of successful silylation of the amine.

C-H Vibrations: The methyl groups attached to both silicon and nitrogen give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the C-H bonds in the CH₃ groups are expected to appear in the 2960-2850 cm⁻¹ region. C-H bending vibrations are typically observed around 1470-1430 cm⁻¹ (asymmetric) and 1380-1360 cm⁻¹ (symmetric).

Si-H Vibrations: The silicon-hydrogen bond is a strong absorber in the infrared spectrum, typically exhibiting a sharp and intense stretching band in the 2100-2250 cm⁻¹ region. This is a highly characteristic peak for dimethylsilyl compounds. The Si-H bending (or wagging) vibrations can be found in the 800-950 cm⁻¹ region.

Si-N Vibrations: The stretching vibration of the silicon-nitrogen bond is expected to produce an absorption band in the range of 900-1000 cm⁻¹. The exact position can be influenced by the other substituents on the silicon and nitrogen atoms.

Si-C Vibrations: The stretching vibrations of the silicon-carbon bonds in the dimethylsilyl group typically appear in the 600-800 cm⁻¹ region. These bands can sometimes be coupled with other vibrations in the molecule.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric, CH₃) | ~2960 | Medium-Strong |

| C-H Stretch (symmetric, CH₃) | ~2870 | Medium |

| Si-H Stretch | ~2150 | Strong, Sharp |

| C-H Bend (asymmetric, CH₃) | ~1450 | Medium |

| C-H Bend (symmetric, CH₃) | ~1370 | Medium-Weak |

| Si-N Stretch | ~950 | Medium |

| Si-H Bend | ~880 | Medium-Strong |

| Si-C Stretch | ~750 | Medium |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (gas, liquid, or solid) and the presence of intermolecular interactions.

Analysis of Silylation Extent and Depth via Spectroscopic Methods

Spectroscopic techniques are invaluable for monitoring the progress of silylation reactions and for quantifying the extent and depth of surface modification. Both in-situ and ex-situ measurements can be employed to follow the consumption of reactants and the formation of products.

In-situ Monitoring with FTIR Spectroscopy:

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time analysis of silylation reactions. By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, spectra can be continuously recorded, allowing for the tracking of concentration changes of key species.

For example, in the silylation of a hydroxyl-terminated surface with this compound, the reaction progress can be monitored by observing the decrease in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the surface silanol (B1196071) groups and the simultaneous increase in the intensity of the characteristic Si-O-C or Si-O-Si stretching bands (typically in the 1000-1100 cm⁻¹ region) of the newly formed silyl (B83357) ether linkage. The appearance and growth of the Si-H stretching band from the silylating agent can also be tracked.

Quantitative Analysis:

The extent of silylation can be quantified by creating a calibration curve that relates the absorbance of a characteristic peak to the concentration of the silylated species. Alternatively, the ratio of the integrated area of a product peak to a reactant peak or an internal standard can be used to determine the reaction conversion over time.

For instance, the degree of surface silylation can be estimated by comparing the integrated area of the Si-O-Si peak of the silylated surface to the initial integrated area of the Si-OH peak of the unmodified surface.

Depth of Silylation:

Determining the depth of silylation, particularly on porous materials, can be more challenging. Techniques like angle-resolved X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition at different depths. In some cases, spectroscopic methods combined with controlled etching or sectioning of the material can be used to probe the silylation gradient within the substrate.

NMR Spectroscopy for Quantitative Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, can also be used for quantitative analysis of silylation reactions in solution. By integrating the signals corresponding to the protons or silicon nuclei in the reactant and product molecules, the molar ratio of these species can be determined, providing a measure of the reaction's conversion. For example, the disappearance of the N-H proton signal from dimethylamine and the appearance of new signals corresponding to the methyl protons adjacent to the silicon atom in the product can be monitored and quantified in ¹H NMR.

Interactive Data Table: Spectroscopic Monitoring of a Hypothetical Silylation Reaction

A hypothetical reaction involves the silylation of surface silanol groups (Si-OH) on silica (B1680970) particles with this compound. The reaction progress is monitored by in-situ FTIR.

| Time (minutes) | Integrated Area of O-H band (a.u.) | Integrated Area of Si-O-Si band (a.u.) | % Silylation |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.15 | 0.85 | 85 |

| 120 | 0.05 | 0.95 | 95 |

This table illustrates how the changes in the integrated areas of characteristic IR bands can be used to quantify the extent of the silylation reaction over time.

Theoretical and Computational Chemistry Approaches for Dimethylsilyldimethylamine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the DMSDMA molecule. These methods, grounded in the principles of quantum mechanics, are used to compute its electronic structure, geometry, and reactivity.

Molecular Orbital Theory (e.g., MP-2 Level Calculations)

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure and properties of molecules. For Dimethylsilyldimethylamine (B1588021), ab initio MO calculations have been employed to investigate its role in silylation reactions. Specifically, calculations at the second-order Møller-Plesset perturbation theory (MP-2) level have been utilized. This method, a post-Hartree-Fock approach, accounts for electron correlation, providing a more accurate description of molecular systems. These calculations have been instrumental in predicting the energetic feasibility of reactions involving DMSDMA, particularly in the context of its use in lithography resists.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. It is a common practice to use DFT methods for geometry optimization, where the lowest energy arrangement of atoms in a molecule is found. While DFT is a standard and powerful tool for such analyses on silylamine compounds, specific studies detailing the comprehensive geometry optimization and electronic structure of this compound using DFT were not prominently available in the reviewed literature. However, in the broader context of microlithography where DMSDMA is used, time-dependent DFT (TD-DFT) has been employed to understand the absorption properties of related materials.

Ab Initio Methods in Reactivity Prediction

Ab initio methods, which are calculations derived directly from theoretical principles without the inclusion of experimental data, are critical for predicting chemical reactivity. The MP-2 level calculation used to study DMSDMA is a prime example of an ab initio method applied to reactivity prediction. researchgate.net By calculating the energy of the transition state for a reaction, these methods provide a quantitative prediction of the activation energy, which is a key determinant of the reaction rate. This predictive capability is invaluable for understanding and optimizing processes like the silylation of alcohol groups in polymers, a reaction of significant industrial importance. researchgate.net

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling allows for the detailed exploration of how chemical reactions proceed, mapping out the energy changes along the reaction pathway from reactants to products.

Activation Energy Determinations for Silylation Reactions

A significant application of computational chemistry to DMSDMA has been the determination of the activation energy for silylation reactions. Molecular orbital calculations at the MP-2 level predicted an activation energy of 22.1 kcal/mol for the silylation of an alcohol with this compound. researchgate.net This theoretical value shows good agreement with an experimentally determined value of 25.0 kcal/mol, which was obtained from an Arrhenius plot for the silylation of polyvinylalcohol (PVA) with DMSDMA. researchgate.net This strong correlation between the theoretical prediction and experimental result underscores the accuracy and utility of computational methods in studying the reactivity of DMSDMA.

| Method | System | Activation Energy (kcal/mol) |

| Molecular Orbital Calculation (MP-2) | Silylation of alcohol with DMSDMA | 22.1 researchgate.net |

| Experimental (Arrhenius Plot) | Silylation of polyvinylalcohol with DMSDMA | 25.0 researchgate.net |

Potential Energy Surface Analysis

A potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. While the calculation of the activation energy for the silylation reaction inherently identifies a critical point on the PES—the transition state—a comprehensive analysis of the entire potential energy surface for reactions involving this compound was not detailed in the available research. Such an analysis would provide a more complete picture of the reaction mechanism, including the identification of intermediates and alternative reaction pathways.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. mit.edu For this compound, methods such as Density Functional Theory (DFT) and post-Hartree-Fock wave-function-based approaches are employed to calculate parameters that are directly related to infrared, Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.govcore.ac.uk These theoretical predictions are invaluable for understanding molecular structure, bonding, and dynamics.

Vibrational frequency calculations are a cornerstone of computational spectroscopy, used to predict the infrared (IR) and Raman spectra of molecules. nist.gov These calculations determine the energies of molecular vibrations, which correspond to the stretching, bending, twisting, and rocking motions of the atoms. sphinxsai.com By solving the Schrödinger equation within the harmonic oscillator approximation, a set of normal modes and their corresponding frequencies can be obtained. nih.gov

For this compound, theoretical calculations can identify the characteristic frequencies associated with its specific functional groups. For instance, the Si-N stretching frequency, the various C-H stretching and bending modes, and the Si-C stretching modes can all be predicted. It is a common practice to apply scaling factors to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods, thereby improving the agreement with experimental spectra. sphinxsai.com

Table 1: Illustrative Calculated Harmonic Vibrational Frequencies for this compound

This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3010 | Asymmetric C-H Stretch (Methyl) |

| ν(C-H) | 2985 | Symmetric C-H Stretch (Methyl) |

| δ(CH₃) | 1460 | Asymmetric CH₃ Bend |

| δ(CH₃) | 1380 | Symmetric CH₃ Bend (Umbrella) |

| ν(Si-C) | 840 | Si-C Stretch |

| ν(Si-N) | 750 | Si-N Stretch |

Computational methods are routinely used to predict the NMR spectra of molecules by calculating the nuclear magnetic shielding constants (σ). trygvehelgaker.nodntb.gov.ua These constants quantify the extent to which the electron cloud around a nucleus shields it from an external magnetic field. The chemical shift (δ), which is the parameter measured in an NMR experiment, is then determined by referencing the calculated shielding constant of a nucleus in the molecule of interest to that of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). nih.govauremn.org

The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating shielding constants. nih.gov For this compound, these calculations can predict the ¹H, ¹³C, and ²⁹Si chemical shifts. Such predictions are crucial for assigning peaks in experimental spectra, confirming molecular structures, and understanding the electronic environment of each atom.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

This table presents hypothetical data for illustrative purposes, referenced against TMS.

| Nucleus | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-(CH ₃)₂ | 0.15 |

| ¹H | N-(CH ₃)₂ | 2.40 |

| ¹³C | Si-(C H₃)₂ | 1.5 |

| ¹³C | N-(C H₃)₂ | 38.0 |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, reactivity, and physical properties. nih.gov Computational chemistry provides a suite of tools to analyze the distribution of electrons within a molecule like this compound, offering a detailed picture of its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the ionization potential. nih.gov Conversely, the LUMO is the innermost empty orbital that can act as an electron acceptor, and its energy is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govirjweb.com For this compound, computational analysis of the FMOs can provide insights into its reactivity towards electrophiles and nucleophiles.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | 1.25 |

Population analysis methods provide a way to partition the total electron density of a molecule among its constituent atoms, resulting in the assignment of partial atomic charges. iupac.org These charges are not physical observables but offer a useful model for understanding charge distribution and intermolecular interactions.

The Mulliken population analysis is a widely used method due to its simplicity. wikipedia.org However, it is known to be highly sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de Natural Population Analysis (NPA), part of the Natural Bond Orbital (NBO) framework, is considered a more robust and less basis-set-dependent method, providing a more reliable description of the charge distribution. For this compound, these analyses can quantify the polarity of the Si-N bond and the charge distribution across the entire molecule.

Table 4: Illustrative Calculated Partial Atomic Charges for this compound

This table presents hypothetical data for illustrative purposes.

| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |

|---|---|---|

| Si | +0.65 | +1.10 |

| N | -0.70 | -0.85 |

| C (attached to Si) | -0.40 | -0.60 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MESP is typically color-coded, with red indicating regions of negative potential (electron-rich areas, such as those with lone pairs) and blue indicating regions of positive potential (electron-poor areas). researchgate.net

For this compound, an MESP map would show a region of strong negative potential (red) around the lone pair of the nitrogen atom, making it the primary site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction.

Table 5: Illustrative Molecular Electrostatic Potential (MESP) Values for this compound

This table presents hypothetical data for illustrative purposes.

| Region | MESP Value (kcal/mol) | Interpretation |

|---|---|---|

| V(min) near N atom | -45.0 | Strongest nucleophilic site (lone pair) |

| V(max) near H atoms on Si-CH₃ | +15.5 | Electrophilic site |

Catalytic Applications and Potential of Dimethylsilyldimethylamine

Dimethylsilyldimethylamine's Role in Catalytic Processes

The presence of reactive silicon-nitrogen bonds in This compound (B1588021) underpins its role in certain catalytic processes. The compound's high reactivity makes it a valuable tool for various chemical transformations. nbinno.com

Silylation is a chemical process that introduces a silyl (B83357) group into a molecule, often to protect a reactive functional group. This compound is identified as a potent silanization agent, which is instrumental in the synthesis of silicon-containing polymers and complex drug intermediates. nbinno.comdakenchem.com In these processes, the compound facilitates the formation of a silyl ether or other silylated derivatives, which can be a critical step in a multi-step organic synthesis.

The general mechanism for silylation often involves the nucleophilic attack of a hydroxyl or amine group on the silicon atom of the silylating agent. The dimethylamino groups in this compound can act as leaving groups, facilitating the transfer of the dimethylsilyl group to the substrate.

Table 1: Applications of this compound as a Silylating Agent

| Application Area | Function | Reference |

|---|---|---|

| Organic Synthesis | Protection of functional groups | dakenchem.com |

| Polymer Chemistry | Synthesis of silicon-containing polymers | nbinno.comdakenchem.com |

Exploration of this compound as a Potential Organocatalyst

Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. This compound has been noted as a potential catalyst in various reactions. nbinno.com The presence of basic nitrogen atoms in the dimethylamino groups suggests that it could function as a base catalyst in certain transformations. Its catalytic properties are cited as a means to regulate reaction activity, leading to more efficient synthetic outcomes. nbinno.comdakenchem.com However, specific examples of reactions where this compound acts as a primary organocatalyst are not extensively detailed in the currently available literature, indicating an area for potential future research.

Consideration as a Ligand Precursor in Transition Metal Catalysis

In the realm of transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. The nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to a metal center. This suggests its potential use as a ligand or a precursor for the synthesis of ligands in transition metal catalysis. dakenchem.com The specific coordination chemistry and the performance of such metal complexes in catalytic applications represent an emerging area of interest.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Avenues and Future Perspectives for Dimethylsilyldimethylamine

Integration of Dimethylsilyldimethylamine (B1588021) in Novel Advanced Materials Architectures

This compound is increasingly recognized as a critical precursor for the deposition of thin films, which are foundational to the manufacturing of advanced electronics and materials. Its chemical structure makes it particularly suitable for techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are prized for their precision in creating uniform, ultrathin layers.

In the realm of ALD, aminosilanes such as bis(N,N-dimethylamino)dimethylsilane (DMADMS) have been investigated as inhibitors for area-selective ALD. ibs.re.kr This process allows for the deactivation of specific surfaces, in this case SiO2, preventing film growth in designated areas, a crucial capability for fabricating complex 3D nanostructures. ibs.re.kr The selective adsorption of DMADMS on SiO2 but not on hydrogen-terminated silicon (H-Si) is a key aspect of this application. ibs.re.kr

Furthermore, this compound is a precursor for silicon carbonitride (SiCN) films. researchgate.netmdpi.com These films are noted for their hardness, thermal stability, and tunable electronic properties, making them valuable in protective coatings and as dielectric layers in integrated circuits. Research into SiCN film deposition often involves exploring single-source precursors like tris(dimethylamino)silane (B81438) to create amorphous films with desirable characteristics by adjusting parameters such as substrate temperature. researchgate.net

The following table summarizes key deposition parameters and resulting film characteristics from studies involving aminosilane (B1250345) precursors, including this compound derivatives, for advanced material fabrication.

| Precursor System | Deposition Technique | Substrate | Temperature (°C) | Resulting Film/Application | Key Findings |

| DMADMS | Area-Selective ALD | SiO2 / H-Si | 150 | Inhibition Layer | Selectively deactivates SiO2 surfaces towards subsequent ALD of Ru, Pt, Al2O3, and HfO2. ibs.re.kr |

| Tris(dimethylamino)silane | Remote Microwave Hydrogen Plasma CVD | Various | 30-400 | SiCN Films | Increasing substrate temperature leads to a denser, smoother silicon carbonitride network. researchgate.net |

| Bis(dimethylaminomethylsilyl)trimethylsilylamine & Ozone | ALD | SiO2 | 350-400 | Silicon Oxide Films | Achieved a high growth rate of 1.34 Å/cycle with no carbon or nitrogen impurities detected. rsc.orgresearchgate.net |

| Tris(dimethylamino)silane & H2O2 | ALD | ZrO2 nanoparticles | 150-550 | SiO2 Films | Growth rate varied from 0.8 Å/cycle to 1.8 Å/cycle, correlating with the removal of SiH* surface species at higher temperatures. datapdf.com |

Sustainable Chemistry and Green Synthesis Strategies Involving this compound

In line with the principles of green chemistry, there is a growing emphasis on developing chemical processes that are more environmentally benign and efficient. While direct research on this compound's role in "green synthesis" is emerging, the broader class of aminosilanes and related compounds is integral to developing more sustainable practices, particularly in materials deposition.

The use of chlorine-free silylamine precursors in ALD processes represents a significant step towards greener manufacturing. rsc.org Traditional precursors often contain chlorine, which can lead to corrosive byproducts and contamination. Chlorine-free alternatives, such as certain aminosilanes, mitigate these issues. For instance, the ALD of silicon oxide films using precursors like bis(dimethylaminomethylsilyl)trimethylsilylamine with ozone is a cleaner process that avoids halogenated waste streams. rsc.orgresearchgate.net

The drive for sustainability also extends to the synthesis of chemical intermediates. The industrial production of dimethylamine (B145610) itself, a related compound, is continuously optimized to improve yields and reduce waste, often employing catalysts to enhance efficiency. google.com While not directly involving this compound, these efforts in the broader chemical manufacturing landscape reflect the overarching goal of sustainability. The principles applied, such as catalyst development and process optimization, are relevant to the entire lifecycle of chemical compounds, including precursors for advanced materials. google.commdpi.com

Advanced Computational Design of this compound-Based Systems

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of precursors like this compound in deposition processes. nih.govarizona.edu DFT allows researchers to investigate the electronic structure of molecules and simulate reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experiments alone. nih.gov

For example, DFT calculations have been used to explain the high growth rate of silicon oxide films when using specific silylamine precursors. rsc.orgresearchgate.net By modeling the interaction between the precursor molecules and the substrate surface, researchers can determine the most likely reaction pathways and identify the factors that control film growth. rsc.orgresearchgate.net These simulations can help in the rational design of new precursors with enhanced reactivity and performance. arizona.edu

In the context of Chemical Vapor Deposition (CVD), multiscale models that incorporate DFT are used to study everything from gas-phase reactions of the precursor to its adsorption and subsequent reactions on the substrate surface. nih.gov This computational approach can predict thermodynamic parameters like enthalpy and Gibbs energy, as well as kinetic parameters such as reaction rate constants. nih.gov Such detailed understanding is crucial for optimizing CVD process conditions to achieve desired film properties.

The table below provides examples of how computational methods are applied to study deposition precursors and their reactions.

| Computational Method | System Studied | Research Focus | Key Insights from Modeling |

| Density Functional Theory (DFT) | Bis(dimethylaminomethylsilyl)trimethylsilylamine on SiO2 | ALD Growth Mechanism | Showed that a precursor fragment containing three Si atoms could attach to the substrate, explaining the observed high growth rate. rsc.orgresearchgate.net |

| Density Functional Theory (DFT) | Various precursors for GaN, TaN, W2N, ZrC, TiC | CVD Gas-Phase Reactions | Analyzed thermal stability of precursors and their intermediates, helping to predict reaction pathways and decomposition mechanisms. nih.gov |